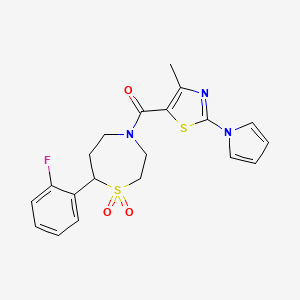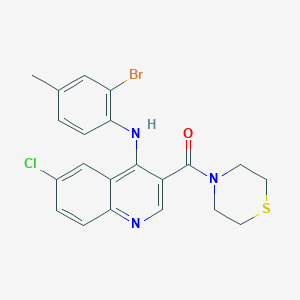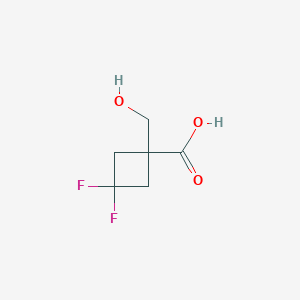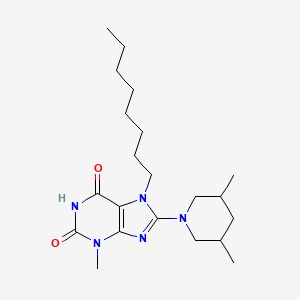
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine core substituted with a dimethylpiperidinyl group, a methyl group, and an octyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Substitution Reactions: The introduction of the 3,5-dimethylpiperidinyl group is achieved through a nucleophilic substitution reaction. This involves reacting the purine core with 3,5-dimethylpiperidine in the presence of a strong base such as sodium hydride.
Alkylation: The octyl chain is introduced via an alkylation reaction, where the purine derivative is treated with an octyl halide (e.g., octyl bromide) in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反应分析
Types of Reactions
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl or octyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms.
科学研究应用
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of new materials and chemical processes due to its stability and reactivity.
作用机制
The mechanism by which 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound’s piperidinyl and octyl groups provide additional sites for chemical modification and potential interactions with biological targets.
属性
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O2/c1-5-6-7-8-9-10-11-26-17-18(24(4)21(28)23-19(17)27)22-20(26)25-13-15(2)12-16(3)14-25/h15-16H,5-14H2,1-4H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAMZBQDKNQVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
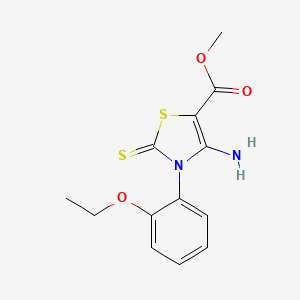
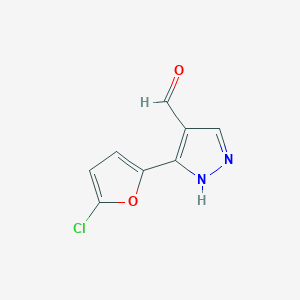
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)

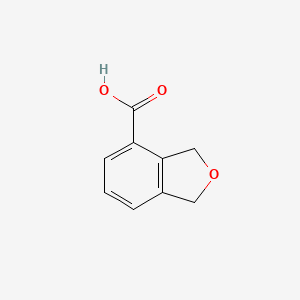
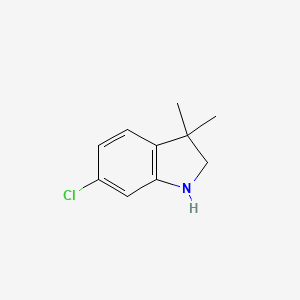
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)
![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)
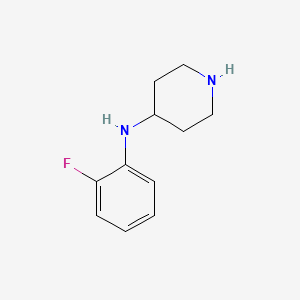
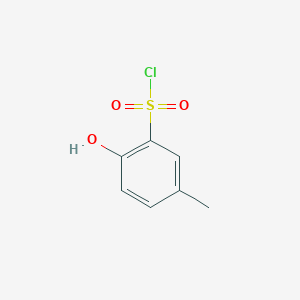
![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)
